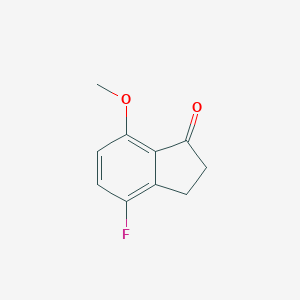

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJPSYZJIFLOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562554 | |

| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127033-13-0 | |

| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical properties, potential synthetic routes, and analytical considerations for the chemical compound 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one. This indanone derivative is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and bioactive molecules.[1] Its unique structure, featuring both a fluorine atom and a methoxy group, makes it a compound of interest for designing molecules with potential therapeutic applications, including those targeting neurological disorders.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 127033-13-0[1][2] |

| Molecular Formula | C₁₀H₉FO₂[1][2][3] |

| Molecular Weight | 180.18 g/mol [1] |

| Predicted Boiling Point | 316.7 ± 42.0 °C[1] |

| Predicted Density | 1.257 ± 0.06 g/cm³[1] |

| Purity | ≥95%[3] |

| Solubility | No data available[2] |

| Melting Point | No data available[2] |

| Storage Conditions | Room temperature, in a sealed, dry environment[1] |

Experimental Protocols

A plausible synthetic pathway could start from a substituted benzene derivative, which would be subjected to a series of reactions to introduce the necessary functional groups and build the indanone core. The general workflow for such a synthesis is outlined in the diagram below.

General Synthetic and Purification Workflow

Caption: General workflow for the synthesis and purification of indanone derivatives.

Analytical Characterization

The characterization of the final compound would typically involve a suite of analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the carbonyl group of the ketone.

Biological Context and Applications

Indanone derivatives are recognized for their wide range of biological activities and their use as scaffolds in drug discovery.[4] They are key intermediates in the synthesis of compounds targeting various conditions, including neurodegenerative diseases like Alzheimer's.[1][4] The specific compound, this compound, is primarily utilized in organic synthesis as a precursor for more complex pharmaceutical and bioactive molecules.[1] While direct involvement in a specific signaling pathway is not documented for this molecule, related dihydroindenone structures have been investigated as kinase inhibitors, which are crucial in cancer therapeutics.[5][6]

The logical workflow for investigating a novel indanone derivative as a potential kinase inhibitor is depicted below.

Drug Discovery Workflow: Kinase Inhibitor Screening

Caption: Logical workflow for screening a novel compound as a kinase inhibitor.

References

An In-depth Technical Guide to 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related analogs and established chemical principles to provide a thorough and predictive analysis.

Chemical Structure and Properties

This compound is a substituted indanone with a molecular formula of C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol .[1] The structure features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with a fluorine atom at position 4 and a methoxy group at position 7.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 127033-13-0[1] |

| Molecular Formula | C₁₀H₉FO₂[1] |

| Molecular Weight | 180.18 g/mol [1] |

| Canonical SMILES | COC1=C(C=C(C=C2)F)C2=CCC1=O |

| InChI Key | InChI=1S/C10H9FO2/c1-13-8-5-6(11)2-3-7-4-9(12)10(7)8/h2-3,5H,4H2,1H3 |

Proposed Synthesis

Two potential retrosynthetic pathways are outlined below.

Caption: Retrosynthetic analysis of this compound.

Detailed Proposed Experimental Protocol (Pathway 1)

This protocol is adapted from general procedures for the synthesis of substituted indanones via intramolecular Friedel-Crafts acylation.[2][4]

Step 1: Synthesis of 3-(3-Fluoro-6-methoxyphenyl)propanoic acid

This intermediate can be synthesized from 3-fluoro-6-methoxyanisole through a suitable multi-step sequence, for instance, via a Grignard reagent followed by reaction with ethylene oxide and subsequent oxidation, or through a Heck or Suzuki coupling reaction with a suitable three-carbon synthon.

Step 2: Synthesis of 3-(3-Fluoro-6-methoxyphenyl)propanoyl chloride

-

To a solution of 3-(3-Fluoro-6-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-(3-Fluoro-6-methoxyphenyl)propanoyl chloride in a suitable solvent such as anhydrous DCM or nitrobenzene.

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Caption: Proposed experimental workflow for the synthesis of the target compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following table summarizes the expected key spectroscopic features based on the analysis of similar substituted indanones.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons: Two doublets or multiplets in the range of δ 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom. - Methoxy protons: A singlet at approximately δ 3.8-4.0 ppm. - Aliphatic protons: Two triplets or multiplets for the two methylene groups of the five-membered ring, likely in the regions of δ 2.6-2.8 ppm and δ 3.0-3.2 ppm. |

| ¹³C NMR | - Carbonyl carbon: A signal around δ 200-205 ppm. - Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbons attached to fluorine and the methoxy group will show characteristic chemical shifts and C-F coupling. - Methoxy carbon: A signal around δ 55-60 ppm. - Aliphatic carbons: Two signals for the methylene carbons in the range of δ 25-40 ppm. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. - Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹. - C-O stretching for the methoxy group around 1250 cm⁻¹. - C-F stretching band, typically in the 1000-1400 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 180.0587 (calculated for C₁₀H₉FO₂). - Fragmentation pattern may involve the loss of CO, CH₃, and OCH₃ groups. |

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not currently published. However, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][5] Substituted indanones have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[4][5]

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. Therefore, this compound represents a promising scaffold for further investigation.

Potential Anticancer Activity

Fluorinated benzylidene indanone derivatives have shown potent antiproliferative and antiangiogenic effects.[6] These compounds can act as microtubule destabilizers by binding to the colchicine binding pocket of tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[6] Furthermore, they have been shown to down-regulate key factors in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[6]

Caption: Potential anticancer mechanism of action for fluorinated indanone derivatives.

Potential Neuroprotective and Anti-inflammatory Activities

Substituted indanones are also known to exhibit neuroprotective and anti-inflammatory properties.[5] Their mechanisms of action can involve the inhibition of enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and cyclooxygenase (COX). Given the structural similarities, it is plausible that this compound could be explored for its potential in these therapeutic areas.

Conclusion

This compound is a fluorinated derivative of the indanone scaffold, a privileged structure in medicinal chemistry. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and predicts its key spectroscopic features based on the chemistry of analogous compounds. The established biological activities of substituted indanones, particularly fluorinated derivatives, suggest that this compound holds significant potential for further investigation as a lead structure in the development of novel therapeutics, especially in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. Further experimental validation is necessary to confirm the proposed synthesis, characterize the compound definitively, and explore its biological and pharmacological properties.

References

- 1. guidechem.com [guidechem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

CAS Number: 127033-13-0

This technical guide provides a comprehensive overview of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes information on the broader class of substituted indanones to infer its potential properties, synthesis, and biological activities.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉FO₂[1] |

| Molecular Weight | 180.18 g/mol [1] |

| IUPAC Name | This compound |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) (predicted) |

| LogP | 1.96320[2] |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted 1-indanones, primarily through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3][4][5][6]

Proposed Synthetic Pathway

The synthesis would likely commence from 3-fluoro-6-methoxyphenylpropanoic acid. This precursor could be synthesized from commercially available starting materials. The subsequent intramolecular cyclization would yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(3-fluoro-6-methoxyphenyl)propanoic acid

This precursor is not readily commercially available and would need to be synthesized. A possible route could involve the appropriate substituted benzene derivative, followed by reactions to introduce the propanoic acid side chain.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

-

To a flask equipped with a mechanical stirrer, add 3-(3-fluoro-6-methoxyphenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (PPA) (10-20 eq by weight) to the flask.

-

Heat the mixture with stirring to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Biological Activity and Mechanisms of Action

Substituted indanones are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[7][8] While this compound has not been specifically studied, its structural class suggests potential therapeutic applications in several areas.[3][5][7][8]

Anticancer Activity

Many indanone derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2).[9]

Potential Signaling Pathway: Inhibition of COX-2 in Cancer Cells

Caption: Potential inhibition of the COX-2 pathway by this compound.

Neuroprotective Activity

Indanone derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. This is often attributed to their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9]

Potential Signaling Pathway: Inhibition of Acetylcholinesterase (AChE)

Caption: Potential mechanism of AChE inhibition for neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory effects of indanones are closely linked to their inhibition of pro-inflammatory enzymes like COX-2, as depicted in the anticancer signaling pathway.

Experimental Workflow for Drug Discovery

The development of novel therapeutics based on the indanone scaffold typically follows a structured experimental workflow.

Caption: A generalized experimental workflow for the development of substituted indanones.

Conclusion

This compound belongs to the versatile class of substituted indanones, which have demonstrated significant potential in medicinal chemistry. While specific experimental data for this particular compound is limited, this guide provides a framework for its potential synthesis, properties, and biological activities based on the broader understanding of this chemical class. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-fluoro-7-methoxy-2,3-dihydroinden-1-one price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Technical Overview of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key physicochemical properties of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a compound of interest in organic synthesis and pharmaceutical development.

Molecular Identity and Weight

This compound is an indanone derivative characterized by the presence of both a fluorine atom and a methoxy group on its aromatic ring. These substitutions are critical for its utility as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and bioactive compounds.[1] The precise molecular weight is essential for accurate quantification, reaction stoichiometry, and analytical characterization.

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | [1][2] |

| Molecular Weight | 180.18 g/mol | [1] |

| Alternate Molecular Weight | 180.17566 g/mol | [2] |

| CAS Number | 127033-13-0 | [2] |

Note: Variations in molecular weight values can arise from the use of monoisotopic mass versus average atomic masses.

Experimental Protocols and Methodologies

As the determination of molecular weight for a compound with a known chemical formula is a standard calculation based on atomic weights, detailed experimental protocols are not applicable. The process relies on the established atomic masses of the constituent elements (Carbon, Hydrogen, Fluorine, and Oxygen) as defined by IUPAC.

Logical Relationships in Molecular Weight Calculation

The calculation of the molecular weight is a direct summation based on the compound's molecular formula. The logical workflow for this determination is straightforward.

Caption: Workflow for Molecular Weight Calculation.

References

Spectroscopic Data for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one Remains Elusive

A comprehensive search for publicly available spectroscopic data for the compound 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS Number 127033-13-0) has yielded no specific experimental results for its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) profiles.

Despite extensive queries across scientific databases, chemical supplier catalogs, and patent literature, the detailed characterization data required to construct an in-depth technical guide is not accessible in the public domain. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the associated analytical data has not been published or made available.

This absence of foundational spectroscopic information precludes the creation of a detailed technical whitepaper as requested. The core requirements of presenting quantitative data in structured tables, detailing experimental protocols for data acquisition, and visualizing related pathways are contingent on the availability of this primary data.

For researchers, scientists, and drug development professionals seeking to work with this compound, it would be necessary to perform a full spectroscopic characterization upon acquiring a sample of the compound. This would involve conducting ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry analyses to confirm its structure and purity.

General Experimental Protocols for Spectroscopic Analysis of Indanone Derivatives

While specific protocols for the target compound are unavailable, the following are general methodologies typically employed for the characterization of similar indanone-based molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹H NMR data would be presented detailing the chemical shift (δ), multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).

-

¹³C NMR spectra would report the chemical shifts of the distinct carbon atoms.

Infrared (IR) Spectroscopy

-

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples are typically analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

The spectrum would be recorded in the range of 4000-400 cm⁻¹.

-

Key absorption bands corresponding to functional groups, such as the carbonyl (C=O) stretch of the indanone, C-O stretches of the methoxy group, C-F stretch, and aromatic C-H bonds, would be identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion ([M]⁺) or a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct, confirming the elemental composition.

-

The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions would be reported.

Logical Workflow for Compound Characterization

For a novel or uncharacterized compound like this compound, a logical experimental workflow for its synthesis and characterization would be as follows:

Without the initial spectroscopic data, it is not possible to proceed with the creation of the requested in-depth technical guide. Researchers interested in this compound are advised to perform the necessary analytical characterization as the first step in their research endeavors.

Technical Guide: ¹H NMR Spectrum of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the spectral characteristics of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, aromatic ring currents, and spin-spin coupling. The data for the structurally similar compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which exhibits signals at δ 6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), and 2.55–2.52 (m, 2H), has been used as a comparative reference.[1][2]

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 | 7.0 - 7.2 | d | 8.0 - 9.0 (³JHH) | 1H |

| H-6 | 6.8 - 7.0 | t | 8.0 - 9.0 (³JHH), 8.0 - 9.0 (³JHH) | 1H |

| OCH₃ (at C-7) | 3.8 - 4.0 | s | - | 3H |

| H-2 (CH₂) | 2.6 - 2.8 | m | - | 2H |

| H-3 (CH₂) | 3.0 - 3.2 | m | - | 2H |

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] Using a deuterated solvent is crucial to avoid large solvent peaks in the spectrum that would overwhelm the signals from the sample.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or equivalent).

-

The spectrometer should be equipped with a standard broadband probe.

3. Data Acquisition Parameters:

-

Temperature: 298 K (25 °C)

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Pulse Width (P1): A calibrated 90° pulse

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 0-12 ppm

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Calibrate the spectrum using the residual solvent signal as a reference.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule. These couplings are essential for the structural assignment of the proton signals.

Caption: Spin-spin coupling network in this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. These predictions are substantiated by established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This document also includes a detailed experimental protocol for acquiring high-quality ¹³C NMR data for similar organic molecules and visual workflows to aid in the understanding of the analysis process.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on a combination of computational prediction and analysis of substituent effects derived from empirical data for similar molecular fragments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Justification |

| C1 (C=O) | ~204 | Singlet | The chemical shift is characteristic of a ketone carbonyl in a five-membered ring.[1][2][3] |

| C2 (-CH₂-) | ~25 | Singlet | Aliphatic methylene carbon α to a carbonyl group.[4] |

| C3 (-CH₂-) | ~36 | Doublet (⁴JCF is small) | Aliphatic methylene carbon β to the carbonyl group and adjacent to the aromatic ring. |

| C3a (Ar-C) | ~135 | Doublet (³JCF) | Quaternary aromatic carbon adjacent to the fused ring system. |

| C4 (Ar-C-F) | ~160 | Doublet (¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant and a significant downfield shift due to the electronegativity of fluorine.[5][6][7] |

| C5 (Ar-C-H) | ~115 | Doublet (²JCF ≈ 20-25 Hz) | Aromatic carbon ortho to the fluorine atom, showing a characteristic two-bond C-F coupling.[5] |

| C6 (Ar-C-H) | ~118 | Doublet (³JCF ≈ 5-10 Hz) | Aromatic carbon meta to the fluorine and ortho to the methoxy group. |

| C7 (Ar-C-O) | ~158 | Singlet | Aromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift. |

| C7a (Ar-C) | ~128 | Singlet | Quaternary aromatic carbon at the fusion of the two rings. |

| -OCH₃ | ~56 | Singlet | The chemical shift is typical for a methoxy group attached to an aromatic ring.[8][9] |

Structural Analysis and Rationale for Predicted Chemical Shifts

The predicted ¹³C NMR spectrum of this compound is influenced by the electronic environment of each carbon atom, which is determined by the interplay of the inductive and resonance effects of the fluoro, methoxy, and carbonyl substituents.

-

Carbonyl Group (C=O): The carbonyl carbon (C1) is expected to resonate at a very downfield position, typically around 204 ppm, which is characteristic for ketones within a five-membered ring structure.[1][2][3]

-

Aliphatic Carbons (-CH₂-): The C2 and C3 methylene carbons are in the aliphatic region of the spectrum. C2, being α to the carbonyl group, is predicted to be around 25 ppm, while C3, which is β to the carbonyl and adjacent to the aromatic ring, is expected at a slightly more downfield position of approximately 36 ppm.[4]

-

Aromatic Carbons:

-

C4 (C-F): The carbon directly attached to the fluorine atom (C4) will experience a strong deshielding effect, placing its resonance significantly downfield, estimated around 160 ppm. A prominent feature for this carbon will be a large one-bond coupling constant (¹JCF) in the range of 240-250 Hz.[5][6][7]

-

C5: This carbon, being ortho to the fluorine, will exhibit a two-bond C-F coupling (²JCF) of approximately 20-25 Hz.[5]

-

C6 and C7: The methoxy group at C7 is an electron-donating group, which typically shields the ortho and para carbons and deshields the ipso carbon. Therefore, C7 is expected to be significantly downfield (~158 ppm), while C6 will be influenced by both the meta-directing fluorine and the ortho-directing methoxy group.

-

C3a and C7a: These are quaternary carbons at the ring junction and their chemical shifts are influenced by the fused ring system and the substituents on the aromatic ring.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to have a chemical shift of approximately 56 ppm, a standard value for methoxy groups attached to an aromatic ring.[8][9]

Visualizations

Logical Workflow for ¹³C NMR Analysis

Caption: A flowchart outlining the key stages of ¹³C NMR analysis.

Structural Analysis and Predicted Chemical Shift Regions

Caption: Key structural features and their expected ¹³C NMR chemical shift regions.

Experimental Protocols

The following is a generalized protocol for obtaining a proton-decoupled ¹³C NMR spectrum of a solid organic compound like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh between 10-50 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: If precise chemical shift referencing is required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. For routine analysis, the residual solvent peak is often used for calibration (e.g., CDCl₃ at 77.16 ppm).

-

Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)

-

Experiment Setup: Load a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectrometer Frequency: Approximately 100 MHz for ¹³C.

-

Pulse Program: A standard pulse-acquire sequence with proton decoupling.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A typical range for ¹³C NMR is 0-220 ppm.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known chemical shift value.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound. The predictive data and protocols herein are intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

Mass spectrometry of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of this compound, a compound of interest in synthetic and medicinal chemistry. The guide outlines a standard experimental protocol for its analysis, predicts its fragmentation pattern based on established principles of mass spectrometry, and presents the expected quantitative data in a clear format.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that provide structural information. The fragmentation of aromatic ketones is influenced by the stability of the resulting ions and neutral losses.[1] For this molecule, key fragmentation pathways are expected to involve the indanone core and its fluoro and methoxy substituents.

The molecular weight of this compound (C10H9FO2) is approximately 180.18 g/mol . The molecular ion peak (M+) would therefore be observed at an m/z of 180.

Predicted Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[2] This can lead to the formation of a stable acylium ion.

-

Loss of Neutral Molecules: The initial molecular ion may lose small, stable neutral molecules such as carbon monoxide (CO), a methyl radical (•CH3) from the methoxy group, or ethylene (C2H4) from the dihydroindenone ring.

-

Rearrangement Reactions: Rearrangement reactions, such as the McLafferty rearrangement, are possible in ketones with suitable hydrogen atoms, though may be less prominent in this cyclic structure.[2]

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Structure | Description of Formation |

| 180 | [C10H9FO2]+• | Molecular Ion (M+) |

| 165 | [C9H6FO2]+ | Loss of a methyl radical (•CH3) from the methoxy group. |

| 152 | [C9H9FO]+• | Loss of carbon monoxide (CO) from the molecular ion. |

| 137 | [C8H6FO]+ | Loss of a methyl radical (•CH3) and carbon monoxide (CO). |

| 124 | [C7H5FO]+• | Loss of ethylene (C2H4) from the five-membered ring. |

| 109 | [C6H2FO]+ | Further fragmentation of the aromatic ring. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[3]

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[4]

-

Dissolution: Dissolve approximately 1 mg of the solid this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

-

Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.[6]

-

Filtration: If any particulate matter is visible, filter the solution through a 0.2 µm syringe filter to prevent contamination of the GC-MS system.[6]

2.2. Instrumentation and Parameters

A standard GC-MS system equipped with an electron ionization (EI) source is recommended.[7]

-

Gas Chromatograph:

-

Injection Port: Set to 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

2.3. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library if available for confirmation.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. whitman.edu [whitman.edu]

- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 3. Experimental Design [web.mit.edu]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Ascendant Therapeutic Potential of Fluorinated Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic incorporation of fluorine atoms into this framework has emerged as a powerful strategy to modulate and enhance its biological profile, leading to the development of potent therapeutic candidates. This technical guide provides a comprehensive overview of the biological activities of fluorinated indanone derivatives, with a focus on their anticancer, anti-inflammatory, and potential antimicrobial and antiviral properties. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as an in-depth resource for the scientific community.

Anticancer Activity of Fluorinated Indanone Derivatives

Fluorinated indanone derivatives have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule dynamics and the inhibition of angiogenesis.

Quantitative Anticancer Activity Data

A notable example is a series of 2-benzylidene-1-indanone derivatives, which have exhibited potent cytotoxicity against a panel of human cancer cell lines. Furthermore, indanone-based thiazolyl hydrazone derivatives have shown efficacy against colon cancer. The following tables summarize the key in vitro activity data for these compounds.

Table 1: Cytotoxicity of 2-Benzylidene-1-Indanone Derivatives Against Human Cancer Cell Lines [1]

| Compound Class | Cell Line | Cancer Type | IC50 (nM) |

| 2-Benzylidene-1-indanones | MCF-7 | Breast | 10 - 880 |

| HCT | Colon | 10 - 880 | |

| THP-1 | Leukemia | 10 - 880 | |

| A549 | Lung | 10 - 880 |

Table 2: Tubulin Polymerization Inhibition by 2-Benzylidene-1-Indanone Derivatives [1]

| Compound Class | Assay | IC50 (µM) |

| 2-Benzylidene-1-indanones | Tubulin Polymerization Inhibition | 0.62 - 2.04 |

Table 3: Anticancer Activity of Indanone-Based Thiazolyl Hydrazone Derivatives Against Colon Cancer Cell Lines [2][3]

| Compound Class | Cell Line | IC50 (µM) |

| Indanone-based thiazolyl hydrazones | HT-29, COLO 205, KM 12 | 0.41 - 6.85 |

Mechanism of Anticancer Action

The primary anticancer mechanisms identified for fluorinated indanone derivatives include:

-

Microtubule Destabilization: Certain fluorinated benzylidene indanones act as microtubule destabilizers, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] This mechanism is crucial for inhibiting the proliferation of rapidly dividing cancer cells.

-

Anti-angiogenesis: These compounds have also been shown to down-regulate the expression of key angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-alpha (HIF-α), thereby inhibiting the formation of new blood vessels that tumors require for growth and metastasis.[4]

Experimental Protocols

A general method for the synthesis of 2-benzylidene-1-indanones involves a Knoevenagel condensation.

Materials:

-

5-Fluoro-1-indanone

-

Substituted aromatic aldehyde

-

Base catalyst (e.g., piperidine, pyrrolidine) or acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve 5-fluoro-1-indanone and the aromatic aldehyde in the chosen solvent.

-

Add a catalytic amount of the base or acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter dye that binds to polymeric tubulin (for fluorescence-based assays)

-

Test compound (fluorinated indanone derivative)

-

Positive controls (e.g., paclitaxel for stabilization, nocodazole for destabilization)

-

96-well microplate

-

Temperature-controlled microplate reader capable of kinetic measurements (absorbance at 340 nm or fluorescence)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in General Tubulin Buffer.

-

On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP to the desired final concentration (e.g., 3 mg/mL).

-

In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound dilutions or controls.

-

To initiate polymerization, add the tubulin/GTP solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.

-

Plot the absorbance/fluorescence versus time to generate polymerization curves.

-

Determine the IC50 value by plotting the percentage of inhibition (calculated from the Vmax or the plateau of the polymerization curve) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for VEGF, HIF-1α, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Culture cancer cells and treat them with various concentrations of the fluorinated indanone derivative for a specified time.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL detection reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative expression levels of VEGF and HIF-1α.

Signaling Pathway Diagram

Caption: Anticancer mechanism of fluorinated indanone derivatives.

Anti-inflammatory Activity of Fluorinated Indanone Derivatives

Certain fluorinated indanone derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

A specific arylidene indanone small molecule, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), has demonstrated significant inhibitory effects on the release of pro-inflammatory cytokines.[6][7][8]

Table 4: Inhibition of Pro-inflammatory Cytokines by IPX-18 [6][7][8]

| Cytokine | Cell Type | IC50 (nM) |

| TNF-α | Human Whole Blood | 298.8 |

| PBMCs | 96.29 | |

| IFN-γ | Human Whole Blood | 217.6 |

| PBMCs | 103.7 | |

| IL-2 | Human Whole Blood & PBMCs | Inhibition Observed |

| IL-8 | Human Whole Blood & PBMCs | Inhibition Observed |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are primarily attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[9][10] These pathways are crucial for the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β. By blocking these pathways, fluorinated indanones can effectively reduce the inflammatory response.

Experimental Protocols

The synthesis of IPX-18 is described as an "in-house synthesis" in the literature, and a detailed public protocol is not available.[6][7][8] However, it can be reasonably inferred that it would follow a similar Knoevenagel condensation reaction as described in section 1.3.1, using 4,7-dimethyl-1-indanone and 4-methylbenzaldehyde as starting materials.

This assay measures the inhibition of TNF-α production in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (IPX-18)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanism of fluorinated indanone derivatives.

Antimicrobial and Antiviral Activities of Fluorinated Indanone Derivatives

The exploration of fluorinated indanone derivatives for antimicrobial and antiviral applications is an emerging area of research. While extensive quantitative data for fluorinated indanones is not yet widely available in the public domain, the general class of indanones has shown promise.

Antimicrobial Potential

Some non-fluorinated indanone derivatives have been reported to exhibit antibacterial and antifungal activities.[11][12][13][14] The introduction of fluorine is a well-established strategy to enhance the antimicrobial potency of various heterocyclic compounds.[15] Therefore, it is hypothesized that fluorinated indanones could possess significant antimicrobial properties. Further screening against a broad panel of bacterial and fungal strains is warranted to establish their spectrum of activity and determine their Minimum Inhibitory Concentrations (MICs).

Antiviral Potential

Similarly, while specific antiviral data for fluorinated indanones is limited, the broader class of fluorinated nucleosides and other heterocyclic compounds has yielded numerous potent antiviral drugs.[5][11][16] The unique electronic properties conferred by fluorine can enhance binding to viral enzymes and improve pharmacokinetic profiles. Systematic screening of fluorinated indanone libraries against various viruses is a promising avenue for future research.

Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (fluorinated indanone derivative)

-

Positive control antibiotic/antifungal

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a stock solution of the test compound and make two-fold serial dilutions in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well of the plate.

-

Include a positive control (microorganism with a known effective drug) and a negative control (microorganism with no drug).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism, either visually or by measuring the optical density at 600 nm.

Conclusion

Fluorinated indanone derivatives represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer and anti-inflammatory agents, coupled with the anticipated antimicrobial and antiviral properties, underscores their importance in modern drug discovery. The synthetic accessibility of the indanone scaffold allows for extensive structural modifications, providing a rich platform for the optimization of biological activity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for novel and effective treatments for a range of human diseases.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. While direct experimental data on the therapeutic targets of this compound is not extensively available in public literature, the broader indanone family has been the subject of significant research, revealing a wide array of pharmacological activities. This technical guide consolidates the existing knowledge on substituted indanones to extrapolate potential therapeutic targets and mechanisms of action for this compound. The primary areas of therapeutic promise for indanone derivatives include oncology, neurodegenerative diseases, and inflammatory conditions. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this specific molecule.

Introduction: The Indanone Scaffold

The 1-indanone core, consisting of a fused benzene and cyclopentanone ring system, is a versatile structural motif that has been successfully exploited in the development of various therapeutic agents.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, facilitating interactions with specific biological targets. The diverse biological activities of indanone derivatives stem from the various substitutions possible on the aromatic and cyclopentanone rings.[1][3] This structural flexibility has led to the identification of indanones as potent inhibitors of enzymes such as cyclooxygenases, tubulin, acetylcholinesterase, and monoamine oxidase.[3][4][5]

Potential Therapeutic Areas and Targets

Based on the established activities of structurally related indanone derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

Substituted indanones have demonstrated significant potential as anticancer agents through various mechanisms.[1][3]

-

Cyclooxygenase-2 (COX-2) Inhibition: Several indanone derivatives exhibit potent and selective inhibition of COX-2, an enzyme implicated in inflammation and carcinogenesis.[4]

-

Tubulin Polymerization Inhibition: Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cytotoxicity in cancer cells.[1]

Neurodegenerative Diseases

The indanone scaffold is a key feature in drugs developed for neurodegenerative disorders.[2][5]

-

Acetylcholinesterase (AChE) Inhibition: Donepezil, a well-known drug for Alzheimer's disease, features an indanone moiety and functions as an AChE inhibitor.[2] Derivatives of 2-benzylideneindan-1-one have also been investigated as dual inhibitors of AChE and monoamine oxidase B (MAO-B).[6]

-

Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. C6-substituted 1-indanones have been identified as effective and selective MAO-B inhibitors.[1]

Anti-inflammatory Applications

The anti-inflammatory properties of indanones are primarily linked to their ability to inhibit pro-inflammatory enzymes.[3]

-

COX-2 Inhibition: As mentioned in the oncology section, selective COX-2 inhibition by indanone derivatives contributes to their anti-inflammatory effects.[4]

Quantitative Data on Substituted Indanone Derivatives

The following tables summarize the biological activity of various substituted indanone derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Substituted Indanones

| Compound Class | Specific Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Spiroisoxazoline Indanones | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [4] |

| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [4] | ||

| 2-Benzylidene-1-indanones | Not specified | Tubulin Polymerization | 0.62 - 2.04 | [1] |

| MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [1] |

Table 2: Neuroprotective Activity of Substituted Indanones

| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |

| 2-Benzylideneindan-1-ones | (E)-2-(4-((benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | AChE | 39 | [6] |

| MAO-B | 355 | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on substituted indanones are provided below to guide future research on this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the method described for the evaluation of spiroisoxazoline derivatives.[4]

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme.

-

Compound Incubation: Add various concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction for 5 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

-

Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity

This is a standard colorimetric assay to assess cell viability.[3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay is based on the Ellman's method.[3]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and acetylcholinesterase enzyme.

-

Compound Incubation: Add various concentrations of the test compound to the reaction mixture and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential therapeutic applications of indanone derivatives.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on the broader indanone class provides a strong foundation for inferring its potential biological activities. The evidence points towards promising applications in oncology, neurodegenerative diseases, and anti-inflammatory therapies. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these hypothesized targets. The experimental protocols and potential signaling pathways outlined in this guide offer a roadmap for such investigations. The unique fluorine and methoxy substitutions on this particular indanone may confer novel selectivity and potency profiles, making it a compelling candidate for further drug discovery and development efforts.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 127033-13-0). The content is compiled from available safety data sheets and general best practices for laboratory chemical safety.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Fluoro-7-methoxy-1-indanone |

| CAS Number | 127033-13-0 |

| Molecular Formula | C10H9FO2 |

| Molecular Weight | 180.18 g/mol [1] |

Hazard Identification

General Precautions:

-

Obtain special instructions before use.[2]

-

Do not handle until all safety precautions have been read and understood.

-

Wash hands thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid formation of dust and aerosols.[2]

-

Provide appropriate exhaust ventilation at places where dust is formed.[2]

-

Use only in a well-ventilated area.

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store in suitable, closed containers.[2]

Personal Protective Equipment (PPE)

A site-specific risk assessment should be conducted to determine the appropriate level of PPE. However, the following are general recommendations:

| Protection Type | Recommended PPE | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust is generated. | To prevent inhalation of dust or aerosols. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

General Advice: Show this safety data sheet to the doctor in attendance.[2]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

Caption: General workflow for safe handling of laboratory chemicals.

Disclaimer: This guide is intended for informational purposes only and is based on the limited safety data available. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS for the specific chemical you are using and follow all applicable safety regulations and institutional protocols.

References

Technical Guide: Material Safety Data Sheet for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety information for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All professionals handling this substance should be thoroughly familiar with the information presented herein.

Chemical Identification

This section provides the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Fluoro-7-methoxy-1-indanone |

| CAS Number | 127033-13-0 |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Chemical Structure | (A structural representation would be included here in a full document) |

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of the compound. It should be noted that some of these values are predictions and should be treated as estimates.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Color | Data not available | |

| Odor | Data not available | |

| Melting Point | Data not available | [2] |

| Boiling Point | 316.7 ± 42.0 °C (Predicted) | [3] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Data not available | [2] |

| Flash Point | Data not available | [2] |

| Auto-ignition Temperature | Data not available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Information

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | Data not available |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |

| Mutagenicity | Data not available |

| Teratogenicity | Data not available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following are descriptions of standard methodologies used to determine the GHS hazard classifications identified.

Skin Irritation/Corrosion (OECD TG 439)

This in vitro test method assesses the potential of a substance to cause skin irritation. It utilizes reconstructed human epidermis (RhE) models that mimic the biochemical and physiological properties of the upper layers of human skin.

-

Test System: A viable reconstructed human epidermis tissue is used, which consists of non-transformed human-derived epidermal keratinocytes.

-

Procedure: A small amount of the test substance is applied topically to the tissue surface. The substance remains in contact with the tissue for a specified period (e.g., 60 minutes).

-

Endpoint Measurement: Cell viability is measured after exposure, typically using a colorimetric assay such as the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50% after exposure and post-treatment incubation.

Serious Eye Damage/Eye Irritation (OECD TG 492)

This in vitro method evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium (RhCE) model.

-

Test System: A reconstructed human cornea-like epithelium tissue, which closely mimics the histology and physiology of the human corneal epithelium, is employed.

-

Procedure: The test substance is applied to the epithelial surface of the tissue for a defined exposure time (e.g., 30 minutes).

-

Endpoint Measurement: The primary endpoint is cell viability, determined by the MTT assay. A decrease in tissue viability is indicative of eye irritation or damage.

-

Classification: The substance is classified as causing eye irritation (Category 2) if the mean tissue viability is less than or equal to 60%.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The assessment for respiratory irritation is often derived from a combination of data sources, including:

-